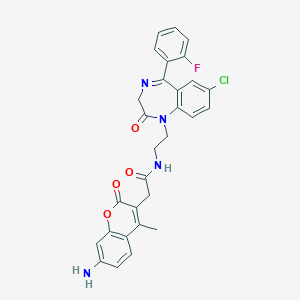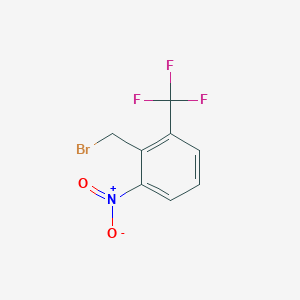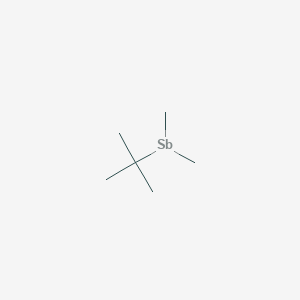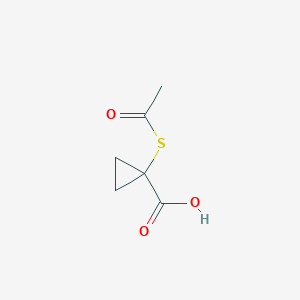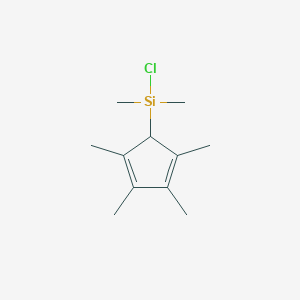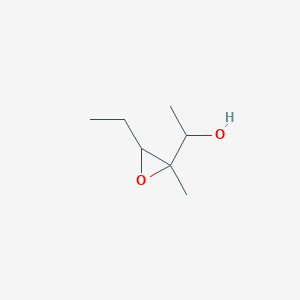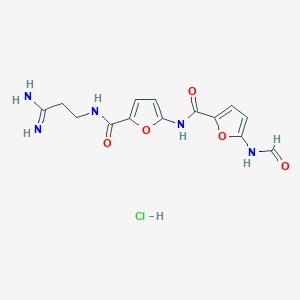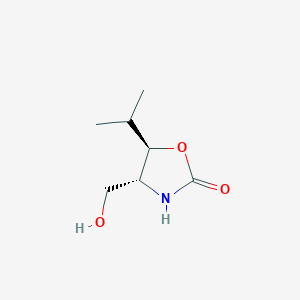
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. This specific compound is characterized by the presence of a hydroxymethyl group and an isopropyl group attached to the oxazolidinone ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with an isocyanate under mild conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the reproducibility and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinone derivatives.
科学的研究の応用
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary by forming diastereomeric complexes with substrates, thereby facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and applications.
類似化合物との比較
Similar Compounds
2-Oxazolidinone: The parent compound without the hydroxymethyl and isopropyl groups.
4-Hydroxymethyl-2-oxazolidinone: Lacks the isopropyl group.
5-Isopropyl-2-oxazolidinone: Lacks the hydroxymethyl group.
Uniqueness
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) is unique due to the presence of both the hydroxymethyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it particularly useful as a chiral auxiliary and in various synthetic applications.
特性
IUPAC Name |
(4R,5R)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)8-7(10)11-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWAVIAAMJCPAG-PHDIDXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(NC(=O)O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1[C@H](NC(=O)O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)
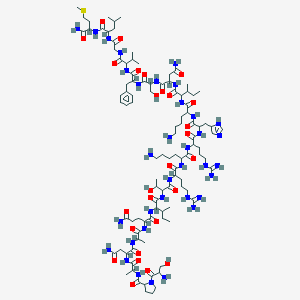

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)

![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)
